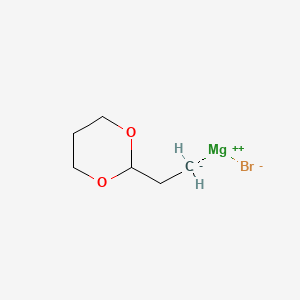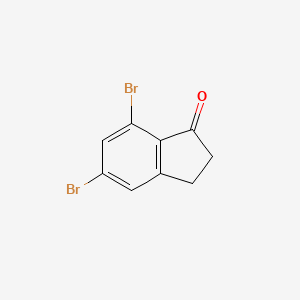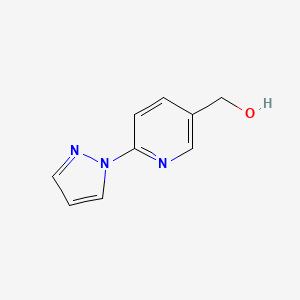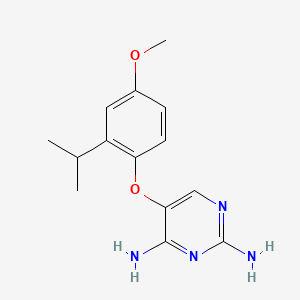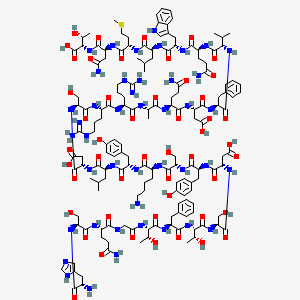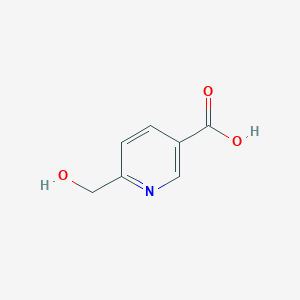
6-(Hydroxymethyl)nicotinic acid
Overview
Description
6-(Hydroxymethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a hydroxymethyl group attached to the sixth position of the nicotinic acid ring
Mechanism of Action
Target of Action
It is known that nicotinic acid and its derivatives, such as 6-(hydroxymethyl)nicotinic acid, are often involved in various biochemical processes in the body .
Mode of Action
For instance, methyl nicotinate, a derivative of nicotinic acid, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Biochemical Pathways
It is known that nicotinic acid and its derivatives play a role in the metabolism of dietary and microbial vitamin b family, which can regulate host immunity .
Pharmacokinetics
It is known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Result of Action
It is known that nicotinic acid and its derivatives have the ability to change the plasma levels of various lipids and lipoproteins .
Action Environment
It is known that the composition and function of the intestinal microbiota may affect host b vitamin usage and, by extension, host immunity .
Biochemical Analysis
Biochemical Properties
6-(Hydroxymethyl)nicotinic acid is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of the co-enzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in a variety of cellular metabolic processes, including amino acid, lipid, and carbohydrate metabolism .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to influence mitochondrial function, affecting cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. For example, it is known to interact with nicotinic acetylcholine receptors (nAChRs) in the brain, influencing their sensitivity to nicotine and permeability to calcium .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to be stable under certain conditions, and its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, high doses of nicotinic acid and its derivatives have been shown to affect NAD levels in various tissues in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is a key player in the synthesis and salvage pathways of NAD and NADP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)nicotinic acid typically involves the hydroxymethylation of nicotinic acid. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic processes. For instance, the use of nicotinic acid dehydrogenase from specific bacterial strains like Pseudomonas poae has been shown to efficiently convert nicotinic acid to this compound . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of nicotinic acid.
Reduction: The compound can be reduced to form 6-(Hydroxymethyl)pyridine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Nicotinic acid.
Reduction: 6-(Hydroxymethyl)pyridine.
Substitution: Depending on the nucleophile used, various substituted nicotinic acid derivatives can be formed.
Scientific Research Applications
6-(Hydroxymethyl)nicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in lipid metabolism and as a precursor for drug synthesis.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
6-Methyl nicotinic acid: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Methyl nicotinate: The methyl ester of nicotinic acid, used in topical formulations for its vasodilatory effects.
Uniqueness
6-(Hydroxymethyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYJONTIWRYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563367 | |
| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775545-30-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
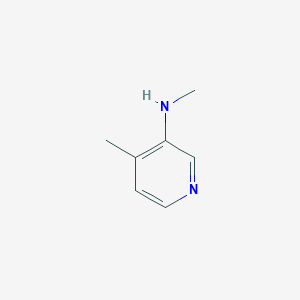
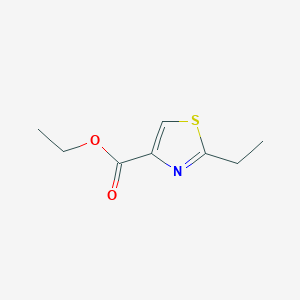
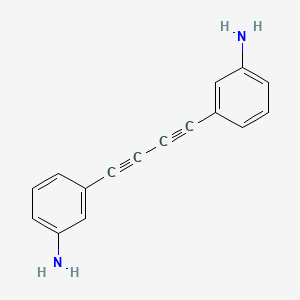
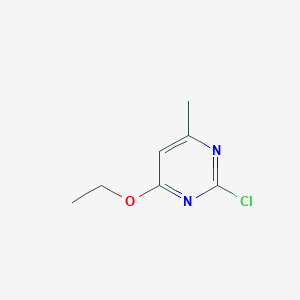


![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)
